molecular formula C16H19N5O B2881271 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1448054-73-6

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2881271
CAS No.: 1448054-73-6
M. Wt: 297.362
InChI Key: WEQCPOSGCZMISF-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a synthetic chemical compound featuring a pyrimidine core scaffold, a pyrrolidine substituent, and a picolinamide moiety. This structure is characteristic of advanced small molecules developed for pharmaceutical and neuroscientific research. Compounds with similar pyrimidine-carboxamide architectures have been identified as potent and selective modulators of key neurological targets, such as the metabotropic glutamate receptor 2 (mGlu2) and the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . The presence of the 2-(pyrrolidin-1-yl) group is a common feature in drug discovery, often used to fine-tune properties like potency, selectivity, and metabolic stability. The primary research applications for this compound are anticipated to be in the fields of medicinal chemistry and neuropharmacology. It serves as a valuable chemical tool for investigating the function of central nervous system (CNS) targets and for studying the endocannabinoid system through potential interactions with enzymes like NAPE-PLD . Its mechanism of action is likely that of a negative allosteric modulator (NAM) or an enzyme inhibitor, acting by binding to a site distinct from the orthosteric site of a protein to modulate its activity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCPOSGCZMISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique structure comprising a pyrimidine core substituted with a pyrrolidine ring and a picolinamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Component Structural Features Biological Implications
PyrimidineHeterocyclic aromatic ringPotential for diverse pharmacological effects
PyrrolidineSaturated five-membered ringEnhances conformational flexibility
PicolinamideAmide functional groupInfluences solubility and binding affinity

Synthesis of this compound

The synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions. This process may also incorporate various purification techniques to ensure high yield and purity.

Synthetic Route Example

  • Reagents : 2-chloropyrimidine, pyrrolidine, base (e.g., potassium carbonate).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Reflux at elevated temperatures.
  • Purification : Recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through apoptosis induction.
  • Antimicrobial Activity : The presence of the pyrimidine structure is associated with enhanced antimicrobial properties against various pathogens.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in vitro on specific cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

Study 1: Anticancer Activity

In a study examining the effects on lung cancer cell lines (A549), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50/MIC Value
AnticancerA549 (lung cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Comparison with Similar Compounds

(a) (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

Source : Catalog of Pyridine Compounds (2017) .
Structural Features :

  • Core : Pyridine ring (vs. pyrimidine in the target compound).
  • Pivalamide (tert-butyl carboxamide) at position 2 enhances lipophilicity compared to the picolinamide group. Key Differences:
  • Molecular Weight : Higher due to iodine (atomic weight ~127) and pivalamide.
  • Solubility : Likely reduced solubility in aqueous media compared to the target compound, owing to increased hydrophobicity from pivalamide and iodine.
  • Reactivity: Iodo and hydroxyimino groups may confer distinct reactivity, such as susceptibility to nucleophilic substitution or redox activity.

(b) Hypothetical Pyrimidine Analog: N-(4,6-dichloro-2-morpholinopyrimidin-5-yl)nicotinamide

Structural Features :

  • Core: Pyrimidine with dichloro (positions 4,6) and morpholino (position 2) substituents.
  • Nicotinamide at position 5 provides a pyridine-3-carboxamide group, differing in regiochemistry from picolinamide (pyridine-2-carboxamide).
    Key Differences :
  • Solubility: Morpholino and nicotinamide groups may improve aqueous solubility relative to the target compound’s pyrrolidine and picolinamide.

Data Table: Structural and Functional Comparison

Property Target Compound (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide Hypothetical Pyrimidine Analog
Core Structure Pyrimidine Pyridine Pyrimidine
Substituents 4,6-dimethyl; 2-pyrrolidin-1-yl; 5-picolinamide 5-fluoro; 3-iodo; 4-hydroxyimino; 2-pivalamide 4,6-dichloro; 2-morpholino; 5-nicotinamide
Molecular Weight ~330 g/mol (estimated) ~420 g/mol (due to iodine) ~370 g/mol (estimated)
Hydrogen-Bonding Capacity High (picolinamide N/O) Moderate (hydroxyimino, pivalamide) High (nicotinamide N/O, morpholino O)
Lipophilicity (LogP) Moderate (predicted) High (iodo, pivalamide) Moderate (morpholino reduces LogP)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with a pyrimidine core functionalized at the 2-position with pyrrolidine. Introduce the picolinamide group via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Monitor progress using TLC or HPLC, and purify via column chromatography .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometry of reagents (1:1.2 ratio for amine coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm). HRMS or LC-MS verifies molecular weight. X-ray crystallography (if crystals are obtainable) resolves 3D conformation. Compare spectral data with structurally related pyrimidine-picolinamide hybrids .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methodology : HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the amide bond). DSC/TGA evaluates thermal stability .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence the compound’s interaction with biological targets, and what structural modifications could enhance binding affinity?

  • Methodology : Perform molecular docking (e.g., using AutoDock Vina) to model interactions with enzymes like kinases or proteases. Replace pyrrolidine with morpholine (as in ) or piperidine to assess steric/electronic effects. Synthesize analogs and compare IC₅₀ values in enzymatic assays .
  • Data Analysis : Use SAR to correlate substituent size/charge with activity. For example, bulkier groups may improve hydrophobic interactions but reduce solubility .

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?

  • Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Cross-reference with structurally validated analogs .

Q. What strategies mitigate metabolic instability of the pyrimidine-picolinamide scaffold in preclinical models?

  • Methodology : Test in vitro metabolic stability using liver microsomes (human/rat) and identify degradation hotspots (e.g., oxidation of pyrrolidine). Introduce electron-withdrawing groups (e.g., -CF₃) or deuterate labile C-H bonds to slow metabolism. Validate via LC-MS/MS metabolite profiling .

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